Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate is a complex organic compound belonging to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound is characterized by its unique bicyclic structure, which includes a pyrrole and triazine moiety. The compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate can be classified under:
The synthesis of ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate typically involves several key steps:
The synthetic pathways are optimized for yield and purity. For example, a two-step synthesis involving the formation of triazinium dicyanomethylide has been reported as an effective route to pyrrolo[2,1-f][1,2,4]triazine derivatives .
Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate features a complex bicyclic structure comprising:
Key structural data include:
Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate can participate in various chemical reactions:
Reactions involving this compound are often characterized by their selectivity and efficiency. For instance, nucleophilic substitutions can be facilitated under mild conditions to yield diverse derivatives suitable for biological testing .
The mechanism of action for ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate is primarily linked to its interaction with biological targets:
Inhibitory assays indicate that this compound may exhibit anti-cancer properties through modulation of PI3K signaling pathways . Further studies are required to elucidate its full pharmacological profile.
Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate has potential applications in:
This compound represents a promising scaffold for further drug development and exploration within pharmaceutical sciences.
The journey of pyrrolotriazine scaffolds began with Neunhoeffer's pioneering work in 1977, who first isolated a fully substituted pyrrolo[2,1-f][1,2,4]triazine derivative through an addition/fragmentation reaction between 1,2,4-triazine and dimethyl acetylenedicarboxylate [5] [9]. Throughout the 1990s, research focused primarily on C-nucleoside analogues, exploiting the structural similarity to adenine. This era produced antiviral candidates where the ribose moiety was attached directly to the C4 position of the pyrrolotriazine core, demonstrating activity against RNA viruses like hepatitis C, Ebola, and respiratory syncytial virus [5].
The 2000s witnessed a paradigm shift when Bristol-Myers Squibb researchers strategically employed the pyrrolotriazine core as a quinazoline bioisostere in kinase inhibitor design. This innovation led to potent inhibitors targeting vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and anaplastic lymphoma kinase (ALK). The scaffold's versatility was further validated by the discovery of pyrrolotriazine-based p38α mitogen-activated protein (MAP) kinase inhibitors that progressed to clinical trials for inflammatory diseases. Recent milestones include FDA-approved drugs featuring this scaffold: avapritinib (2020) for gastrointestinal stromal tumors and remdesivir (2020), where the pyrrolotriazine core forms part of the nucleoside analog targeting viral RNA-dependent RNA polymerases [5] [7] [9].
Table 1: Historical Development of Pyrrolotriazine Therapeutics
Time Period | Development Focus | Key Advancements | Representative Agents |
---|---|---|---|
1977 | Initial Discovery | Isolation from 1,2,4-triazine/acetylenedicarboxylate reaction | Neunhoeffer's ester derivatives |
1990s | C-Nucleosides | Antiviral C-nucleoside analogues targeting RNA viruses | Hepatitis C, Ebola virus inhibitors |
2000s | Kinase Inhibitors | Quinazoline replacement in VEGFR-2, EGFR, ALK inhibitors; p38α MAPK clinical candidates | BMS-5 (VEGFR-2 inhibitor) |
2010-Present | Clinical Applications | FDA-approved drugs featuring pyrrolotriazine core | Avapritinib, Remdesivir |
The molecular architecture of ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate confers exceptional versatility in drug design. The 4-amino group serves as a hydrogen bond donor-acceptor pair, mimicking the N1-H and C6-NH₂ functionalities of adenine. This allows precise interaction with purine-binding sites in enzymes, particularly kinases. The N3 nitrogen (position 3) functions as a key hydrogen bond acceptor, analogous to N7 in purines, enabling complementary binding to kinase hinge regions. This adenine-mimetic capability explains the scaffold's prominence in ATP-competitive kinase inhibitors [5] [7].
The ethyl ester at C6 provides a synthetic vector for structural diversification. Through hydrolysis, aminolysis, or reduction, this moiety can be converted to carboxylic acids, amides, or alcohols, respectively. These transformations facilitate pharmacokinetic optimization while maintaining target engagement. Computational analyses reveal that the planar bicyclic system enables optimal π-stacking interactions in hydrophobic enzyme pockets, while the ester group enhances solubility relative to purely aromatic scaffolds. The scaffold's dipole moment (≈4.5 D) further promotes polar interactions with biological targets [4] [8] [9].
Table 2: Bioisosteric Relationships and Binding Advantages of Pyrrolotriazine Core
Target Binding Site | Traditional Scaffold | Pyrrolotriazine Advantage | Key Interactions |
---|---|---|---|
Kinase Hinge Region | Quinazoline | Improved solubility and reduced planarity while maintaining H-bonding capacity | 4-amino group H-bonds; N3 accepts H-bond |
Purine-Binding Enzymes | Adenine | Enhanced metabolic stability with conserved H-bonding pattern | Bifunctional H-bond donor/acceptor at C4-amino |
ATP Pockets | Pyrimidine | Increased three-dimensionality from fused pyrrole prevents flat, promiscuous binding | Dipole moment facilitates polar contacts |
Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate serves as a pivotal synthetic intermediate and pharmacophore in modern drug discovery. Its antiviral potential was demonstrated in derivatives exhibiting potent activity against influenza A/H1N1 (IC₅₀: 4 µg/mL) through neuraminidase inhibition. Molecular docking studies reveal that C6-carboxylate analogs form salt bridges with conserved arginine residues (Arg152, Arg292) in the neuraminidase active site, while the 4-amino group hydrogen-bonds with aspartic acid (Asp151). These interactions translate to high selectivity indices (>188), indicating favorable therapeutic windows [3].
In oncology, this scaffold features prominently in kinase inhibitor development. Researchers at Cephalon exploited the C6-ester as a synthetic handle to generate amide derivatives targeting IGF-1R and ALK. The ester-to-amide conversion typically enhances target affinity by 10-100 fold while improving metabolic stability. The compound's utility extends to phosphoinositide 3-kinase (PI3K) inhibitors, where structural optimization yielded nanomolar inhibitors (IC₅₀: 2-50 nM) against glioblastoma and rhabdomyosarcoma models. Patent analyses indicate that over 30% of pyrrolotriazine kinase inhibitors utilize ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate as a starting material [4] [7] [8].
Synthetic methodologies continue to evolve, with 1,3-dipolar cycloadditions of N-ethyl-1,2,4-triazinium tetrafluoroborates emerging as an efficient route. This method achieves yields >75% under mild conditions (0-5°C), enabling rapid library synthesis. Alternative approaches include transition metal-catalyzed couplings at C7, though the C6-ester's electron-withdrawing nature necessitates careful catalyst selection [3] [9].
Table 3: Biological Activities of Derivatives Based on Ethyl 4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Therapeutic Area | Derivative Structure | Biological Activity | Mechanistic Insight |
---|---|---|---|
Antiviral | Dimethyl 4-(4-methoxyphenyl)-2-p-tolyl analog | IC₅₀: 4 µg/mL vs H1N1; SI: 188 | Neuraminidase inhibition via Arg152/Asp151 interactions |
Oncology (Kinases) | C6-Amide derivatives | IC₅₀: 2-50 nM vs IGF-1R/ALK | ATP-competitive binding; hinge region engagement |
PI3K Inhibition | Morpholinoamide at C6 | IC₅₀: 3 nM vs PI3Kα; >100x selectivity vs related kinases | Accommodation in affinity pocket via ester-to-amide conversion |
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7